REACTION_CXSMILES
|
CO[C:3](=[O:34])[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:12]=[N:13][C:14]([S:17]([CH2:20][CH3:21])(=[O:19])=[O:18])=[CH:15][CH:16]=2)[CH:7]=[C:6]([O:22][C@@H:23]([CH3:33])[CH2:24][O:25][Si](C(C)(C)C)(C)C)[CH:5]=1.[NH2:35][C:36]1[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=1>>[CH2:20]([S:17]([C:14]1[N:13]=[CH:12][C:11]([O:10][C:8]2[CH:9]=[C:4]([CH:5]=[C:6]([O:22][CH:23]([CH3:33])[CH2:24][OH:25])[CH:7]=2)[C:3]([NH:35][C:36]2[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=2)=[O:34])=[CH:16][CH:15]=1)(=[O:18])=[O:19])[CH3:21]
|
Name
|
3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)OC=1C=NC(=CC1)S(=O)(=O)CC)O[C@H](CO[Si](C)(C)C(C)(C)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NN(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound of Production Example 117 was obtained as a colorless amorphous substance
|
Name
|
|
Type
|
|
Smiles
|
C(C)S(=O)(=O)C1=CC=C(C=N1)OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)OC(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3](=[O:34])[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:12]=[N:13][C:14]([S:17]([CH2:20][CH3:21])(=[O:19])=[O:18])=[CH:15][CH:16]=2)[CH:7]=[C:6]([O:22][C@@H:23]([CH3:33])[CH2:24][O:25][Si](C(C)(C)C)(C)C)[CH:5]=1.[NH2:35][C:36]1[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=1>>[CH2:20]([S:17]([C:14]1[N:13]=[CH:12][C:11]([O:10][C:8]2[CH:9]=[C:4]([CH:5]=[C:6]([O:22][CH:23]([CH3:33])[CH2:24][OH:25])[CH:7]=2)[C:3]([NH:35][C:36]2[CH:40]=[CH:39][N:38]([CH3:41])[N:37]=2)=[O:34])=[CH:16][CH:15]=1)(=[O:18])=[O:19])[CH3:21]
|
Name
|
3-((1S)-2-(t-butyldimethylsiloxy)-1-methyl-ethoxy)-5-(6-ethanesulfonyl-pyridin-3-yloxy)-benzoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)OC=1C=NC(=CC1)S(=O)(=O)CC)O[C@H](CO[Si](C)(C)C(C)(C)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NN(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound of Production Example 117 was obtained as a colorless amorphous substance
|
Name
|
|
Type
|
|
Smiles
|
C(C)S(=O)(=O)C1=CC=C(C=N1)OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)OC(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |